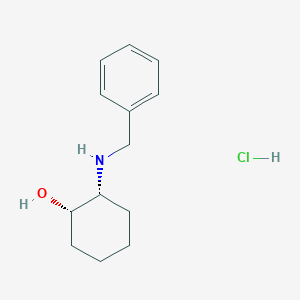
(S)-Amino-pyridin-3-YL-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Amino-pyridin-3-YL-acetic acid, also known as (S)-APYAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral amino acid derivative that has been found to have several potential applications in the fields of medicine and biotechnology.
Scientific Research Applications
(S)-APYAC has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that (S)-APYAC has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory diseases.
Mechanism of Action
The mechanism of action of (S)-APYAC is not fully understood. However, studies have shown that it acts as an agonist for the GPR35 receptor, which is involved in several physiological processes such as inflammation, pain, and cancer cell growth. (S)-APYAC has also been found to activate the ERK1/2 signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
(S)-APYAC has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory diseases. In addition, (S)-APYAC has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using (S)-APYAC in lab experiments is its high potency and specificity. It has been found to have a high affinity for the GPR35 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of using (S)-APYAC is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research on (S)-APYAC. One potential direction is to investigate its potential as a treatment for cancer. Studies have shown that (S)-APYAC has anti-tumor properties, and further research could help to develop it as a potential cancer therapy. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases. Studies have shown that (S)-APYAC has neuroprotective effects, and further research could help to develop it as a potential treatment for Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential of (S)-APYAC as a treatment for chronic pain and inflammatory diseases.
Synthesis Methods
(S)-APYAC can be synthesized using several methods. One of the most common methods is the asymmetric synthesis of (S)-APYAC from pyridine-3-carboxylic acid. This method involves the use of chiral reagents and catalysts to selectively form the (S)-enantiomer of APYAC. Other methods of synthesis include the use of enzymatic reactions and chemical modifications of existing compounds.
properties
IUPAC Name |
(2S)-2-amino-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKDJKGHCRHSLB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975397 |
Source


|
| Record name | Amino(pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59966-29-9 |
Source


|
| Record name | Amino(pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)